molecular formula C21H23N3O2S B1224181 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide

2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide

Cat. No. B1224181
M. Wt: 381.5 g/mol
InChI Key: LPEJECVDLDVRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide is an anilide.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of novel heterocycles, contributing to advancements in organic chemistry. Studies have demonstrated the synthesis of various tetrahydroisoquinolines, which are crucial intermediates in the production of pharmacologically active compounds (Sayed et al., 2021); (Sayed et al., 2022).

Biological Applications

  • Anticancer Activity : Some derivatives of tetrahydroisoquinolines, structurally similar to the compound , have shown promising results as anticancer agents. This highlights the potential of these compounds in developing new therapeutic strategies for cancer treatment (Sayed et al., 2021); (Sayed et al., 2022).
  • Antioxidant Properties : Several studies have reported significant antioxidant properties in similar tetrahydroisoquinoline compounds. This suggests potential uses in combating oxidative stress-related disorders (Sayed et al., 2021); (Sayed et al., 2022).

Chemical Synthesis and Development

  • The compound has been a part of studies exploring new methods of synthesis for structurally related compounds. These methods could be pivotal in creating more efficient pathways for producing complex organic molecules (Sirakanyan et al., 2015).

Potential in Drug Development

  • The structure and reactivity of the compound indicate its utility in the synthesis of potential drug candidates, particularly in the field of anticancer and antioxidant drugs. The compound's involvement in producing intermediates for selective kinase inhibitors further underscores its significance in drug discovery (Jiang et al., 2011).

properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O2S/c1-3-26-16-8-6-7-15(11-16)24-20(25)13-27-21-19(12-22)18-10-5-4-9-17(18)14(2)23-21/h6-8,11H,3-5,9-10,13H2,1-2H3,(H,24,25)

InChI Key

LPEJECVDLDVRQG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)CSC2=NC(=C3CCCCC3=C2C#N)C

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CSC2=NC(=C3CCCCC3=C2C#N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide
Reactant of Route 4
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.